molecular formula C8H8N4O B577625 1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy- CAS No. 1258875-13-6

1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-

Cat. No.: B577625
CAS No.: 1258875-13-6
M. Wt: 176.179
InChI Key: UOANIHOZADYOKT-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy- is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, starting materials such as substituted pyridines and pyrroles can be subjected to cyclization reactions using reagents like phosphorus oxychloride or other cyclizing agents . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often utilizing automated synthesis and purification techniques.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy- lies in its specific structural features and the resulting biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N'-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-8(12-13)6-3-10-4-7-5(6)1-2-11-7/h1-4,11,13H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOANIHOZADYOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC2=C1C(=CN=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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